(S)-Perharidine 1
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Overview
Description
The compound (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[4,5-b]pyridine core, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the isopropyl group and the {[4-(pyridin-2-yl)phenyl]methyl}amino moiety. The final step involves the attachment of the butan-1-ol side chain. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s imidazo[4,5-b]pyridine core is of interest due to its potential biological activity. It may be studied for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol include other imidazo[4,5-b]pyridine derivatives, such as:
- (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}ethanol
- (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}propan-1-ol
Uniqueness
The uniqueness of (2S)-2-{[3-isopropyl-7-({[4-(pyridin-2-yl)phenyl]methyl}amino)imidazo[4,5-b]pyridin-5-yl]amino}butan-1-ol lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific biological activity or chemical reactivity that is not present in similar compounds.
Properties
Molecular Formula |
C25H30N6O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol |
InChI |
InChI=1S/C25H30N6O/c1-4-20(15-32)29-23-13-22(24-25(30-23)31(16-28-24)17(2)3)27-14-18-8-10-19(11-9-18)21-7-5-6-12-26-21/h5-13,16-17,20,32H,4,14-15H2,1-3H3,(H2,27,29,30)/t20-/m0/s1 |
InChI Key |
VGHHVXRBOQENRA-FQEVSTJZSA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1=NC2=C(C(=C1)NCC3=CC=C(C=C3)C4=CC=CC=N4)N=CN2C(C)C |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=C1)NCC3=CC=C(C=C3)C4=CC=CC=N4)N=CN2C(C)C |
Origin of Product |
United States |
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